molecular formula C20H20N2O5S B11454582 Ethyl 7-[(acetyloxy)imino]-2-(benzoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 7-[(acetyloxy)imino]-2-(benzoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11454582
M. Wt: 400.4 g/mol
InChI Key: UGXFHFRYCQKCFO-JCMHNJIXSA-N
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Description

The compound Ethyl 7-[(acetyloxy)imino]-2-(benzoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a functionalized tetrahydrobenzothiophene derivative. Its structure features:

  • A tetrahydrobenzothiophene core with a bicyclic 4,5,6,7-tetrahydro arrangement.
  • An (acetyloxy)imino group (-N-OAc) at position 7, introducing hydrolytic sensitivity and polarity.
  • An ethyl ester at position 3, contributing to solubility in organic solvents.

This compound is hypothesized to serve as an intermediate in pharmaceutical synthesis, leveraging its reactive imino and amide groups for further derivatization .

Properties

Molecular Formula

C20H20N2O5S

Molecular Weight

400.4 g/mol

IUPAC Name

ethyl (7Z)-7-acetyloxyimino-2-benzamido-5,6-dihydro-4H-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C20H20N2O5S/c1-3-26-20(25)16-14-10-7-11-15(22-27-12(2)23)17(14)28-19(16)21-18(24)13-8-5-4-6-9-13/h4-6,8-9H,3,7,10-11H2,1-2H3,(H,21,24)/b22-15-

InChI Key

UGXFHFRYCQKCFO-JCMHNJIXSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC\2=C1CCC/C2=N/OC(=O)C)NC(=O)C3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2=NOC(=O)C)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (7Z)-7-[(ACETYLOXY)IMINO]-2-BENZAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, including the formation of the benzothiophene core, followed by functionalization to introduce the acetyloxyimino and benzamido groups. Common reagents used in these reactions include aldehydes, amines, and acyl chlorides under conditions such as acid or base catalysis .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

ETHYL (7Z)-7-[(ACETYLOXY)IMINO]-2-BENZAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions often involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

Major products formed from these reactions include oxides, amines, and substituted benzothiophenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

ETHYL (7Z)-7-[(ACETYLOXY)IMINO]-2-BENZAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL (7Z)-7-[(ACETYLOXY)IMINO]-2-BENZAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 2 and 7

Key analogs differ in substituents at positions 2 and 7, significantly altering physicochemical properties:

Compound Name Position 2 Substituent Position 7 Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Ethyl 7-[(acetyloxy)imino]-2-(benzoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Benzoylamino (Acetyloxy)imino C21H22N2O5S 414.48 High polarity; potential hydrolysis susceptibility
Ethyl 2-(2-furoylamino)-6-(tert-butyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 2-Furoylamino tert-Butyl (position 6) C20H25NO4S 375.49 Enhanced lipophilicity (tert-butyl); furan-mediated π-π interactions
Ethyl 2-(3-bromopropanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 3-Bromopropanoylamino Oxo C14H18BrNO3S 360.27 Bromine enables cross-coupling reactions; oxo group stabilizes ring conformation
Ethyl 2-formylamino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Formylamino None C12H15NO3S 253.32 Simplified structure; high solubility in polar solvents
Key Observations:
  • Benzoylamino vs.
  • (Acetyloxy)imino vs. Oxo: The (acetyloxy)imino group introduces hydrolytic instability compared to the oxo group in ’s compound, limiting its shelf life .
  • Bromopropanoylamino: The bromine atom in ’s compound enables Suzuki-Miyaura cross-coupling, a feature absent in the target compound .

Crystallographic and Computational Analysis

  • Software Tools : Structural validation of analogs uses SHELX for refinement () and ORTEP-3 for visualization (). The target compound’s structure could be resolved similarly .
  • Conformational Stability : The tetrahydrobenzothiophene core in all analogs adopts a chair-like conformation, stabilized by intramolecular hydrogen bonds (e.g., N-H···O=C) .

Research Implications

  • Drug Development: The benzoylamino and imino groups in the target compound suggest utility as a protease inhibitor scaffold, akin to similar benzothiophene derivatives .
  • Material Science : Brominated analogs () are valuable in polymer chemistry for functional group incorporation .

Biological Activity

Ethyl 7-[(acetyloxy)imino]-2-(benzoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. The following sections will explore its biological activity, including analgesic and antimicrobial properties, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H20N2O5SC_{20}H_{20}N_{2}O_{5}S. Its structure features a benzothiophene core with various functional groups that contribute to its reactivity and biological properties. The presence of the acetyloxy group and the benzoylamino moiety enhances its potential for diverse interactions within biological systems.

Analgesic Activity

Research has demonstrated that derivatives of benzothiophene exhibit significant analgesic effects. For instance, a study using the "hot plate" method on outbred white mice showed that certain related compounds demonstrated analgesic activity exceeding that of standard analgesics like metamizole. This suggests that this compound may also possess similar or enhanced analgesic properties due to its structural characteristics .

Antimicrobial Properties

Benzothiophene derivatives have been investigated for their antimicrobial activities. This compound's unique structure may contribute to its effectiveness against various microbial strains. Studies indicate that modifications in the functional groups of benzothiophene compounds can lead to increased antimicrobial potency. Thus, further exploration of this compound could reveal its potential as an antimicrobial agent.

Research Findings and Case Studies

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnalgesicExceeded effects of metamizole in animal models
AntimicrobialPotential effectiveness against microbial strains

Case Study: Analgesic Efficacy

In a controlled experiment involving various benzothiophene derivatives, it was found that compounds with similar structural motifs to this compound exhibited marked analgesic effects. The study utilized both male and female mice and assessed pain response through the hot plate method. The results indicated a statistically significant reduction in pain response times compared to control groups treated with placebo .

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